Ammonium tungstate(VI)

Vue d'ensemble

Description

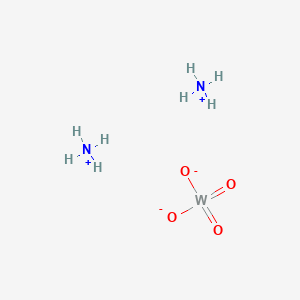

Ammonium tungstate(VI) is a chemical compound with the formula (NH₄)₂WO₄. It is a white crystalline solid that is highly soluble in water. This compound is a significant source of tungsten, which is widely used in various industrial applications due to its unique properties such as high melting point, density, and hardness. Ammonium tungstate(VI) is commonly used in the preparation of other tungsten compounds and materials.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ammonium tungstate(VI) can be synthesized through the reaction of tungsten trioxide (WO₃) with ammonium hydroxide (NH₄OH). The reaction typically occurs in an aqueous medium and involves the dissolution of tungsten trioxide in ammonium hydroxide solution, followed by crystallization of ammonium tungstate(VI) from the solution.

Industrial Production Methods: In industrial settings, ammonium tungstate(VI) is often produced by the extraction of tungsten from its ores, such as scheelite (CaWO₄) or wolframite ((Fe,Mn)WO₄). The ore is first converted to tungsten trioxide through a series of chemical reactions, including roasting and leaching. The tungsten trioxide is then dissolved in ammonium hydroxide to form ammonium tungstate(VI), which is subsequently crystallized and purified.

Analyse Des Réactions Chimiques

Thermal Decomposition Pathways

Thermal treatment induces structural transformations and decomposition, yielding tungsten oxides and gaseous byproducts. Key stages include:

Dehydration and Ammonia Release

Tungsten Trioxide Formation

-

Above 400°C, APT-derived crystallizes into orthorhombic or monoclinic structures .

-

AMT hydrates (e.g., ) decompose stepwise:

Table 1: Thermal Decomposition Products of AMT Hydrates

| Hydrate Form | Decomposition Steps (°C) | Final Product |

|---|---|---|

| AMT-22 (22 HO) | 25–200 (HO loss) | Amorphous phase |

| AMT-4 (4 HO) | 200–380 (NH release) | Hexagonal WO |

| AMT-0 (Anhydrous) | >380 | Monoclinic WO |

Reduction to Tungsten Metal

Hydrogen reduction of derived from ammonium tungstate yields elemental tungsten:

.

-

Key Conditions :

Precipitation and Crystallization

-

APT Synthesis : Acidification of sodium tungstate solutions precipitates APT, with molybdenum removed via sulfide treatment .

-

Phosphorus Removal : Basic magnesium carbonate () precipitates residual phosphorus as , achieving <10 ppm phosphorus in ammonium tungstate solutions .

Hydrogenolysis and Desulfurization

-

AMT-derived catalyzes cellulose conversion to fatty acids and enhances fuel desulfurization efficiency .

Surface Reaction Mechanisms

-

Ammonia decomposition on tungsten surfaces (from APT-derived ) follows a "dynamic balance" mechanism, where nitrogen desorption rate depends on surface coverage () .

Polymorphic Behavior and Hydrate Stability

AMT exhibits polymorphic forms depending on hydration state:

Applications De Recherche Scientifique

Chemical Synthesis and Catalysis

Precursor for Tungsten Compounds

Ammonium tungstate(VI) serves as a vital precursor in the synthesis of various tungsten compounds, including tungsten oxides and metal tungstates. These compounds are essential in catalysis for reactions such as oxidation, hydroxylation, hydrogenation, and polymerization . The ability to produce high-purity tungsten compounds makes ammonium tungstate a critical component in chemical manufacturing.

Catalytic Applications

In catalytic processes, ammonium tungstate is employed to enhance reaction efficiencies. Its role as a catalyst is particularly noted in the production of fine chemicals and pharmaceuticals. For example, research has demonstrated that tungsten-based catalysts derived from ammonium tungstate exhibit superior performance in selective oxidation reactions.

Biological and Medical Applications

Medical Diagnostics

Ammonium tungstate(VI) is utilized in the preparation of high-purity tungsten compounds for medical diagnostics and imaging techniques. The unique properties of tungsten allow for enhanced imaging contrast in certain diagnostic procedures. Moreover, its application extends to radiopharmaceuticals where tungsten isotopes are used for therapeutic purposes.

Biological Studies

In biological research, ammonium tungstate has been investigated for its effects on cellular processes. Studies have shown that it can influence biochemical pathways involving tungsten anions, which may have implications for understanding cellular metabolism and toxicity.

Material Science

Electrochromic Devices

Recent advancements have highlighted the use of ammonium tungstate in the fabrication of electrochromic materials. Tungsten oxide films derived from ammonium tungstate exhibit excellent electrochromic properties, making them suitable for applications in smart windows and displays. The transformation of ammonium tungstate into tungsten oxide involves thermal treatment, which alters the material's optical properties significantly .

Nanostructured Materials

Ammonium tungstate is also used in synthesizing nanostructured materials with unique electronic and optical properties. For instance, researchers have developed magnetic nanoparticles modified with ammonium tungstate for targeted adsorption applications, such as the removal of contaminants from aqueous solutions .

Environmental Applications

Phosphorus Removal from Wastewater

A significant application of ammonium tungstate is in environmental remediation processes, particularly in wastewater treatment. A study demonstrated a novel method for removing phosphorus from wastewater using ammonium tungstate solutions combined with basic magnesium carbonate. This process achieved over 99% phosphorus removal while minimizing tungsten loss .

Adsorption Studies

Ammonium tungstate solutions have been utilized to explore adsorption mechanisms for heavy metals like molybdenum. Research indicates that specialized ion exchange resins can effectively adsorb molybdenum from ammonium tungstate solutions, enhancing recovery methods for valuable metals from industrial waste .

Data Tables

Case Study 1: Phosphorus Removal Efficiency

A study focused on optimizing conditions for phosphorus removal from ammonium tungstate solutions using basic magnesium carbonate showed that increasing ammonia concentration significantly improved phosphorus crystallization ratios while maintaining low tungsten loss rates.

Case Study 2: Molybdenum Adsorption

Research on polyamine special ion exchange resins demonstrated their effectiveness in selectively adsorbing molybdenum from ammonium tungstate solutions at varying concentrations, highlighting the potential for recovery processes in industrial applications.

Mécanisme D'action

The mechanism of action of ammonium tungstate(VI) involves its ability to release tungsten ions (WO₄²⁻) in aqueous solutions. These ions can interact with various molecular targets and pathways, depending on the specific application. For example, in catalytic reactions, tungsten ions can act as active sites for the adsorption and transformation of reactant molecules. In biological systems, tungsten ions can replace molybdenum in certain enzymes, affecting their activity and function.

Comparaison Avec Des Composés Similaires

Ammonium tungstate(VI) can be compared with other similar compounds, such as:

Ammonium molybdate(VI) ((NH₄)₂MoO₄): Similar to ammonium tungstate(VI), it is used as a precursor for the synthesis of molybdenum compounds and materials. molybdenum has different chemical properties and applications compared to tungsten.

Sodium tungstate (Na₂WO₄): It is another tungsten compound with similar applications, but it has different solubility and reactivity properties.

Potassium tungstate (K₂WO₄): Similar to sodium tungstate, it is used in various industrial applications but has different physical and chemical properties.

Ammonium tungstate(VI) is unique due to its high solubility in water and its ability to form stable complexes with various ligands, making it a versatile compound for a wide range of applications.

Activité Biologique

Ammonium tungstate(VI), represented chemically as , is a compound that has garnered attention in various fields, particularly due to its biological activity. This article explores the biological implications, mechanisms of action, and relevant case studies associated with ammonium tungstate(VI).

Overview of Ammonium Tungstate(VI)

Ammonium tungstate is a soluble tungsten compound used in various industrial applications, including catalysts, pigments, and as a precursor in the synthesis of other tungsten compounds. Its biological activity is primarily linked to its role as a cofactor in enzymatic reactions and its effects on microbial processes.

Mechanisms of Biological Activity

-

Enzyme Inhibition :

- Ammonium tungstate has been shown to inhibit certain enzymes, particularly those involved in the denitrification process. For instance, studies have indicated that elevated concentrations of tungstate can decrease nitrate reductase activity in hyperthermophilic archaea such as Pyrococcus aerophilum . Specifically, at concentrations above 0.7 μM, nitrate reductase activity was reduced by fourfold, suggesting a complex role in microbial metabolism.

-

Cytotoxic Effects :

- In vitro studies have demonstrated that ammonium tungstate can exhibit cytotoxic effects on mammalian cells. For example, research involving limb bud mesenchymal cultures revealed that tungstate inhibited cartilage production at concentrations similar to those found in vivo . This suggests potential implications for developmental biology and toxicology.

-

Impact on Copper Metabolism :

- A study involving rats showed that dietary exposure to ammonium tetrathiotungstate resulted in a dose-dependent decrease in body weight and blood parameters. Supplementation with copper mitigated some of the toxicity associated with tungsten exposure . This highlights the interplay between tungsten compounds and essential trace elements.

Case Study 1: Denitrification Inhibition

A pivotal study documented the effects of ammonium tungstate on the denitrification process in P. aerophilum. The research found that while low concentrations of tungstate (0.1-0.3 μM) promoted enzyme activity, higher concentrations led to significant inhibition of nitrate reductase activity. This dual effect suggests that ammonium tungstate may play a regulatory role in microbial nitrogen cycling .

Case Study 2: Cytotoxicity Assessment

In an investigation of cytotoxicity, researchers administered varying doses of ammonium tetrathiotungstate to male rats over four weeks. The results indicated significant adverse effects on growth and hematological parameters at higher doses (32 mg W/kg diet), underscoring the compound's potential toxicity and its interaction with metabolic pathways .

Data Tables

Propriétés

IUPAC Name |

diazanium;dioxido(dioxo)tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H3N.4O.W/h2*1H3;;;;;/q;;;;2*-1;/p+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYSFFFJIOTJEV-UHFFFAOYSA-P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[O-][W](=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H8N2O4W | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20891417 | |

| Record name | Ammonium tungstate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] Soluble in water; [MSDSonline] | |

| Record name | Tungstate (W12(OH)2O4010-), ammonium (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7967 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11120-25-5, 12028-06-7 | |

| Record name | Ammonium tungstate(VI) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011120255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tungstate (W12(OH)2O4010-), ammonium (1:10) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium tungstate(VI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20891417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ammonium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.228 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ammonium wolframate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.562 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.